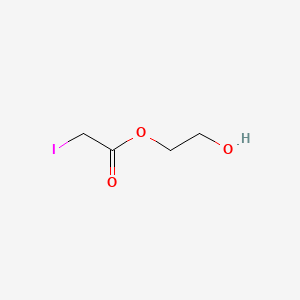

Acetic acid, iodo-, 2-hydroxyethyl ester

Description

Properties

CAS No. |

63906-36-5 |

|---|---|

Molecular Formula |

C4H7IO3 |

Molecular Weight |

230.00 g/mol |

IUPAC Name |

2-hydroxyethyl 2-iodoacetate |

InChI |

InChI=1S/C4H7IO3/c5-3-4(7)8-2-1-6/h6H,1-3H2 |

InChI Key |

FOIIJWYEDSCAHL-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CI)O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Acetic Acid, Iodo , 2 Hydroxyethyl Ester

Nucleophilic Substitution Reactions Involving the Iodo Group (e.g., SN2, SN1 pathways)

The carbon atom attached to the iodine in the iodoacetate group is electrophilic due to the electronegativity of the adjacent carbonyl group and the iodine atom itself. This makes it a prime target for nucleophilic substitution reactions. Given that the electrophilic carbon is a primary carbon, these reactions predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. An SN1 pathway is highly unlikely due to the instability of the corresponding primary carbocation.

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the iodine. This concerted process, where the nucleophile-carbon bond forms at the same time as the carbon-iodine bond breaks, results in an inversion of stereochemistry at the reaction center. The rate of the SN2 reaction is dependent on the concentration of both the substrate (Acetic acid, iodo-, 2-hydroxyethyl ester) and the nucleophile.

Intramolecular Cyclization Pathways and Product Formation

The presence of a terminal hydroxyl group in the same molecule allows for the possibility of an intramolecular nucleophilic substitution, a process often referred to as an intramolecular Williamson ether synthesis. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com In this reaction, the hydroxyl group, after deprotonation to form an alkoxide, acts as a nucleophile and attacks the electrophilic carbon of the iodoacetate moiety.

This intramolecular SN2 reaction leads to the formation of a cyclic ether. The favorability of this cyclization is dependent on the resulting ring size. In the case of this compound, the attack of the oxygen atom on the α-carbon of the acetate (B1210297) group would lead to the formation of a five-membered ring, a 1,4-dioxan-2-one (B42840) derivative. Five-membered rings are generally favored both kinetically and thermodynamically due to minimal ring strain. libretexts.org

The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group to generate the more nucleophilic alkoxide. The choice of base and reaction conditions can influence the yield and selectivity of the cyclization.

Table 1: Factors Influencing Intramolecular Cyclization

| Factor | Influence on Cyclization | Rationale |

| Base | A suitable base is required to deprotonate the hydroxyl group, increasing its nucleophilicity. | The alkoxide is a much stronger nucleophile than the neutral alcohol. |

| Solvent | Polar aprotic solvents are generally preferred for SN2 reactions. | These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive. |

| Concentration | Dilute conditions favor intramolecular reactions over intermolecular reactions. | At high concentrations, the probability of one molecule reacting with another increases. |

| Ring Size | The formation of 5- and 6-membered rings is generally favored. | These ring sizes have low angle and torsional strain. |

Intermolecular Substitution with Various Nucleophiles (e.g., oxygen, nitrogen, sulfur, carbon)

This compound is a potent alkylating agent and will react with a wide variety of external nucleophiles in an intermolecular fashion. These reactions also proceed via an SN2 mechanism.

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the iodide to form ethers. Carboxylates can also act as nucleophiles to generate new ester linkages.

Nitrogen Nucleophiles: Amines are good nucleophiles and readily react to form N-alkylated products. nih.govlibretexts.orglibretexts.org Primary and secondary amines can be alkylated, potentially leading to overalkylation due to the increased nucleophilicity of the product amine. Tertiary amines can be alkylated to form quaternary ammonium (B1175870) salts. libretexts.org

Sulfur Nucleophiles: Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles and react efficiently with iodoacetates. frontiersin.orgsfrbm.orgresearchgate.net This reaction is commonly used in biochemistry to modify cysteine residues in proteins. wikipedia.org The reaction with the amino acid methionine at the sulfur atom has also been reported for iodoacetate. researchgate.net

Carbon Nucleophiles: Carbanions, such as those derived from enolates, organometallic reagents, or stabilized carbanions (e.g., from malonic esters), can attack the electrophilic carbon to form new carbon-carbon bonds. rsc.org This provides a route for chain extension and the formation of more complex molecular architectures.

Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | Sodium ethoxide (CH₃CH₂ONa) | Ether |

| Nitrogen | Ammonia (NH₃) | Primary Amine |

| Sulfur | Sodium thiophenoxide (C₆H₅SNa) | Thioether |

| Carbon | Sodium diethyl malonate (NaCH(CO₂Et)₂) | Alkylated malonic ester |

Role as an Electrophilic Synthon in C-C Bond Formation

In the context of organic synthesis, this compound can be considered an electrophilic synthon. Specifically, it is a source of the +CH₂COOCH₂CH₂OH fragment. This allows for the introduction of a hydroxyethyl (B10761427) ester-functionalized two-carbon unit onto a nucleophilic carbon center.

This is particularly useful in the alkylation of enolates and other carbanions. The reaction introduces a functionalized side chain that can be further manipulated. For instance, the ester group can be hydrolyzed to a carboxylic acid, and the hydroxyl group can be oxidized or converted to a better leaving group for subsequent reactions. This makes the compound a versatile building block in the synthesis of more complex molecules.

Radical Reactions and Reductive Transformations of the Iodoacetate Moiety

The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate a carbon-centered radical. This can be achieved through photochemical or thermal methods. The resulting radical can then undergo various transformations.

Photochemical and Thermal Radical Generation Pathways

The absorption of ultraviolet light can induce the homolytic cleavage of the C-I bond, generating an α-carbonyl radical and an iodine radical. This process is a common method for initiating radical reactions. Thermal initiation is also possible, though it typically requires higher temperatures. The efficiency of radical generation can be enhanced by the use of radical initiators. Photochemical radical cyclization reactions are a powerful tool in organic synthesis. researchgate.netsemanticscholar.orgrsc.org

Reductive Dehalogenation Mechanisms (e.g., via α-hydroxyethyl radical)

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. epa.gov This can be achieved through various mechanisms, including those involving radical intermediates or electron transfer processes.

One possible pathway for the reductive dehalogenation of this compound involves the initial formation of a radical anion through the addition of an electron. This can be achieved using reducing agents such as zero-valent metals (e.g., zinc or iron) or through electrochemical reduction. nih.gov The radical anion is unstable and can fragment, losing an iodide ion to form a carbon-centered radical. This radical can then abstract a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product, 2-hydroxyethyl acetate.

Another mechanism is dissociative electron attachment, where a low-energy electron is captured by the molecule, leading to the direct cleavage of the carbon-iodine bond and the formation of an iodide ion and a carbon-centered radical. rsc.orgnih.govaps.orgnih.gov

The term "α-hydroxyethyl radical" in the context of this specific molecule would refer to the radical formed after the homolytic cleavage of the C-I bond, which is more accurately described as a carboxymethyl radical bearing a 2-hydroxyethyl ester group. The subsequent fate of this radical would determine the final products of the reaction. In a reductive environment, it would likely abstract a hydrogen atom to form 2-hydroxyethyl acetate.

Hydroxyl Group Functionalization and Reactions

The presence of a primary hydroxyl group in this compound (also known as 2-hydroxyethyl iodoacetate) offers a site for various functionalization reactions. This terminal alcohol can undergo reactions typical of primary alcohols, allowing for the synthesis of a diverse range of derivatives.

Esterification and Etherification of the Primary Alcohol

The primary alcohol of 2-hydroxyethyl iodoacetate is amenable to both esterification and etherification, classic reactions for modifying hydroxyl groups.

Esterification:

Esterification of the primary alcohol involves its reaction with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form a new ester linkage. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com To drive the reaction towards the product, either the alcohol or the carboxylic acid is used in large excess, or a dehydrating agent is used to remove the water formed during the reaction. organic-chemistry.orgmasterorganicchemistry.com

The mechanism for acid-catalyzed esterification proceeds through several steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic attack by the hydroxyl group of 2-hydroxyethyl iodoacetate on the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com

A proton transfer occurs from the newly added hydroxyl group to one of the existing hydroxyl groups. masterorganicchemistry.com

Elimination of water as a leaving group, reforming the carbonyl double bond. youtube.com

Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final diester product. masterorganicchemistry.com

A useful mnemonic for this multi-step mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Table 1: Fischer Esterification Reaction Parameters

| Parameter | Description | Purpose |

|---|---|---|

| Reactants | 2-Hydroxyethyl iodoacetate, Carboxylic Acid | Formation of a new ester |

| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) | To protonate the carboxylic acid and increase its reactivity |

| Conditions | Typically heated | To increase the reaction rate |

| Equilibrium Shift | Use of excess alcohol or removal of water | To drive the reaction to completion and maximize product yield |

Etherification:

Etherification of the primary alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Given that 2-hydroxyethyl iodoacetate already contains an alkyl iodide, intramolecular etherification to form a cyclic ether (a 1,4-dioxane (B91453) derivative) could be a potential competing reaction under basic conditions.

For intermolecular etherification, the hydroxyl group would first be converted to its conjugate base, an alkoxide, by a strong base. This alkoxide would then react with a different alkyl halide. The choice of base and reaction conditions is crucial to favor intermolecular reaction and avoid side reactions involving the iodoacetyl group.

Oxidation Reactions of the Hydroxyethyl Moiety

The primary alcohol of the hydroxyethyl moiety can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Mild oxidizing agents, such as those based on pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will typically oxidize a primary alcohol to an aldehyde. The resulting compound would be 2-oxoethyl iodoacetate.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or Jones reagent, will oxidize the primary alcohol all the way to a carboxylic acid. This reaction would yield (iodoacetyl)oxyacetic acid.

A study on the oxidation of poly(2-hydroxyethyl acrylate), a polymer containing similar primary hydroxyl groups, demonstrated that selective oxidation to aldehydes can be achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated systems. nih.gov This suggests that similar controlled oxidation could be applied to 2-hydroxyethyl iodoacetate.

Table 2: Oxidation Products of 2-Hydroxyethyl Iodoacetate

| Oxidizing Agent | Product | Functional Group Formed |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 2-Oxoethyl iodoacetate | Aldehyde |

| Dess-Martin periodinane (DMP) | 2-Oxoethyl iodoacetate | Aldehyde |

| Potassium permanganate (KMnO₄) | (Iodoacetyl)oxyacetic acid | Carboxylic Acid |

Ester Hydrolysis and Transesterification Pathways

The ester linkage in 2-hydroxyethyl iodoacetate is susceptible to both hydrolysis and transesterification reactions, which are essentially the reverse of esterification.

Ester Hydrolysis:

Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process and is driven to completion by using a large excess of water. The mechanism follows the same PADPED pathway as esterification, but in reverse. masterorganicchemistry.com Studies on similar compounds like 2-hydroxyethyl methacrylate (B99206) (HEMA) show that the rate of hydrolysis increases in acidic solutions and with higher temperatures. nih.govresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): This process is irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. This leads to the formation of a carboxylate salt and ethylene (B1197577) glycol. Because the final step forms a resonance-stabilized carboxylate anion, the reaction is driven to completion.

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction is also typically catalyzed by an acid or a base. masterorganicchemistry.com For 2-hydroxyethyl iodoacetate, reaction with an alcohol (R-OH) would lead to the formation of a new iodoacetate ester (ICH₂COOR) and ethylene glycol.

Base-Catalyzed Transesterification: An alkoxide (RO⁻) from the new alcohol acts as a nucleophile, attacking the carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate, followed by the elimination of the 2-hydroxyethoxide leaving group. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by the new alcohol, proton transfers, and elimination of ethylene glycol. masterorganicchemistry.com

The synthesis of 2-hydroxyethyl esters from triglycerides and ethylene glycol via a transesterification reaction has been demonstrated, highlighting the industrial relevance of this reaction type. atlantis-press.comresearchgate.netatlantis-press.com

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of "Acetic acid, iodo-, 2-hydroxyethyl ester" in solution. Both ¹H and ¹³C NMR provide data on the chemical environment of each atom, allowing for unambiguous structural confirmation and the study of dynamic processes.

In principle, NMR can distinguish between different isomers. For a molecule like "this compound," while geometric isomerism around the ester group is not possible in the same way as with alkenes, NMR is sensitive to conformational isomers that may arise from restricted rotation around single bonds, although this is typically rapid at room temperature for this type of acyclic ester. The distinct chemical shifts and coupling constants for each proton and carbon nucleus provide a unique fingerprint of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The integration of these signals corresponds to the number of protons in each environment.

-OCH₂CH₂OH: The two methylene (B1212753) groups of the hydroxyethyl (B10761427) moiety are diastereotopic and would be expected to appear as two distinct multiplets. The protons closer to the ester oxygen (-COOCH₂-) would be more deshielded (shifted downfield) compared to the protons adjacent to the hydroxyl group (-CH₂OH).

ICH₂-: The methylene group adjacent to the iodine atom would appear as a singlet, significantly shifted downfield due to the electronegativity of the iodine atom and the adjacent carbonyl group.

-OH: The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton.

C=O: The carbonyl carbon of the ester group is expected to have the most downfield chemical shift.

-OCH₂CH₂OH: The two carbons of the ethylene (B1197577) glycol fragment will show distinct signals. The carbon atom directly bonded to the ester oxygen will be more deshielded than the one bonded to the hydroxyl group.

ICH₂-: The carbon atom bonded to iodine will appear at a characteristic upfield position compared to carbons bonded to more electronegative halogens like chlorine or bromine.

Predicted NMR Data for this compound

| ¹H NMR Predicted Chemical Shifts (δ) | ||

|---|---|---|

| Assignment | Predicted Shift (ppm) | Multiplicity |

| ICH₂- | ~3.7 | Singlet (s) |

| -COOCH₂- | ~4.3 | Triplet (t) |

| -CH₂OH | ~3.8 | Triplet (t) |

| -OH | Variable | Broad Singlet (br s) |

| ¹³C NMR Predicted Chemical Shifts (δ) | |

|---|---|

| Assignment | Predicted Shift (ppm) |

| C=O | ~169 |

| -COOCH₂- | ~67 |

| -CH₂OH | ~61 |

| ICH₂- | ~-5 |

Mass Spectrometry in Reaction Pathway Analysis and Product Identification

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of "this compound" and for analyzing its fragmentation patterns, which aids in structural elucidation. In research, MS is used to track the progress of reactions, identify intermediates, and confirm the structure of final products.

When the molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺). This ion is often unstable and fragments into smaller, characteristic ions. The analysis of these fragments helps to piece together the original structure.

Expected Fragmentation Pattern: For "this compound" (Molecular Weight: 229.99 g/mol ), common fragmentation pathways for esters would be expected.

Loss of the Hydroxyethyl Group: Cleavage of the C-O bond between the carbonyl carbon and the ester oxygen could lead to the formation of an acylium ion [ICH₂CO]⁺.

Loss of the Iodoacetyl Group: Fragmentation could also result in the loss of the iodoacetyl radical, leading to the detection of the protonated hydroxyethyl fragment [HOCH₂CH₂]⁺.

McLafferty Rearrangement: While less likely due to the structure, if applicable, this rearrangement could lead to specific neutral losses.

Loss of Iodine: The C-I bond is relatively weak and can cleave to form a fragment corresponding to the loss of an iodine atom or radical.

The high-resolution mass spectrum would show the molecular ion peak with its characteristic isotopic pattern due to the presence of iodine (¹²⁷I is 100% abundant). This technique is also crucial in identifying byproducts in a reaction mixture, such as those resulting from side reactions involving the reactive iodoacetyl group.

Table of Predicted Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Formula |

|---|---|---|

| 230 | [M]⁺ (Molecular Ion) | [C₄H₇IO₃]⁺ |

| 185 | [M - OCH₂CH₂OH]⁺ | [C₂H₂IO]⁺ |

| 127 | [I]⁺ | [I]⁺ |

| 61 | [HOCH₂CH₂O]⁺ | [C₂H₅O₂]⁺ |

| 45 | [CH₂CH₂OH]⁺ | [C₂H₅O]⁺ |

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of bonds within the molecule. For "this compound," the following characteristic absorption bands are expected:

O-H Stretch: A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretch: Absorptions in the 3000-2850 cm⁻¹ range correspond to the stretching vibrations of the C-H bonds in the methylene groups.

C=O Stretch: A very strong and sharp absorption band around 1740-1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

C-O Stretch: The C-O stretching vibrations of the ester and alcohol functionalities would appear in the fingerprint region, typically between 1300-1000 cm⁻¹.

C-I Stretch: The carbon-iodine bond stretch is expected to appear as a weak to medium absorption in the far-infrared region, typically around 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. Expected Raman signals would include:

C-C Stretch: Vibrations of the carbon-carbon single bond.

C-I Stretch: The C-I bond often gives a strong Raman signal, providing complementary information to IR spectroscopy.

Symmetric CH₂ Vibrations: These modes are often more prominent in Raman than in IR spectra.

Together, these techniques provide a robust method for confirming the presence of the key functional groups (hydroxyl, ester, and alkyl iodide) within the molecule.

Table of Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | IR | 3500 - 3200 | Strong, Broad |

| C-H (Alkyl) | IR | 3000 - 2850 | Medium |

| C=O (Ester) | IR | 1740 - 1720 | Strong, Sharp |

| C-O (Ester/Alcohol) | IR | 1300 - 1000 | Strong |

| C-I | IR/Raman | 600 - 500 | Medium |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives/complexes)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While "this compound" is a liquid at room temperature, this technique would be highly applicable to solid derivatives or co-crystals it might form. For instance, if the compound is reacted to form a solid derivative or if it forms a stable complex with a metal or another organic molecule, X-ray diffraction could be employed.

The analysis of a suitable crystal would provide exact bond lengths, bond angles, and torsion angles. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group or halogen bonding involving the iodine atom. Such data can provide fundamental insights that are not accessible through solution-state techniques like NMR.

Chromatographic Methods for Purity Assessment and Reaction Monitoring in Research

Chromatographic techniques are essential for separating "this compound" from starting materials, byproducts, and impurities, thereby allowing for its purification and the assessment of its purity. They are also routinely used to monitor the progress of a chemical reaction over time.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. For "this compound," a reversed-phase HPLC method would likely be employed.

Stationary Phase: A non-polar column, such as a C18 or C8, would be suitable.

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used.

Detection: A UV detector would be effective, as the carbonyl group of the ester provides a chromophore.

By running a sample through the HPLC system, a chromatogram is produced where the target compound appears as a peak at a specific retention time. The area of this peak is proportional to its concentration, allowing for quantitative analysis and purity determination, often expressed as a percentage of the total peak area.

Gas Chromatography (GC): As "this compound" is likely to have sufficient volatility and thermal stability, GC is another viable method for its analysis.

Stationary Phase: A column with a moderately polar stationary phase would be appropriate.

Carrier Gas: An inert gas such as helium or nitrogen is used.

Detection: A Flame Ionization Detector (FID) would provide excellent sensitivity, or a mass spectrometer (GC-MS) could be used for definitive identification of the separated components.

GC is particularly useful for assessing the presence of volatile impurities. Both HPLC and GC are crucial tools in synthetic chemistry for ensuring the quality and purity of the final product.

Computational and Theoretical Studies of Acetic Acid, Iodo , 2 Hydroxyethyl Ester

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations would be essential to understanding the fundamental electronic properties of Acetic acid, iodo-, 2-hydroxyethyl ester. These studies, typically employing methods like Density Functional Theory (DFT), would elucidate the distribution of electrons within the molecule, which dictates its reactivity and physical properties. Key parameters that would be calculated include:

Molecular Orbital Energies: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate the molecule's susceptibility to nucleophilic and electrophilic attack. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.

Partial Atomic Charges: These calculations would quantify the charge distribution across the atoms, identifying electrophilic and nucleophilic centers. For instance, the carbon atom bonded to the iodine would be expected to carry a significant positive charge, making it a primary site for nucleophilic substitution reactions.

Thermodynamic Properties: Theoretical calculations could predict standard enthalpies of formation, Gibbs free energies, and entropies. This data is crucial for understanding the stability of the compound and the energetics of reactions in which it participates.

While no specific data exists for the target molecule, studies on simpler haloacetic acid esters have utilized these methods to rationalize their reactivity patterns.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ester and hydroxyethyl (B10761427) groups allows "this compound" to adopt various spatial arrangements or conformations. Conformational analysis would aim to identify the most stable (lowest energy) conformers and the energy barriers to rotation around its single bonds.

Potential Energy Surfaces (PES): By systematically rotating the dihedral angles of the molecule (e.g., around the C-C and C-O bonds), a PES could be generated. This surface would map the energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers.

Rotational Barriers: The energy maxima on the pathways between stable conformers represent the rotational energy barriers. This information is valuable for understanding the molecule's dynamic behavior in solution. For example, studies on related molecules like 2-hydroxyethyl acetate (B1210297) have been part of broader investigations into molecular structures, though detailed public computational analyses are scarce.

Reaction Mechanism Modeling and Transition State Analysis

Theoretical modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For "this compound," this would be particularly insightful for understanding its role as an alkylating agent, a characteristic property of iodoacetates.

Nucleophilic Substitution (SN2) Reactions: Iodoacetic acid and its derivatives are known to be potent inhibitors of cysteine peptidases through the alkylation of a cysteine residue. wikipedia.org A computational study would model this reaction, identifying the transition state structure and calculating the activation energy. This would provide a quantitative measure of the reaction rate.

Transition State Theory: By calculating the energies of reactants, products, and the transition state, reaction rate coefficients can be predicted using Transition State Theory. stfc.ac.uk For instance, computational chemistry has been used to support experimental findings in the study of radical reaction cycles involving ethyl iodoacetate. stfc.ac.uk

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations would model the behavior of "this compound" over time, providing insights into its interactions with its environment, such as solvent molecules or catalysts.

Solvation Effects: MD simulations can model how solvent molecules (e.g., water) arrange around the solute and calculate the free energy of solvation. This is critical for understanding the compound's solubility and how the solvent influences its reactivity.

Interaction with Catalysts: If the compound were used in a catalyzed reaction, MD simulations could explore how it binds to the active site of a catalyst. This would reveal the key intermolecular interactions responsible for catalysis and could aid in the design of more efficient catalytic systems.

Spectroscopic Property Prediction from Theoretical Models

Computational models can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule, corresponding to the peaks in an IR spectrum. For example, the characteristic carbonyl (C=O) stretch of the ester group could be precisely calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can predict the chemical shifts of the hydrogen and carbon atoms (¹H and ¹³C NMR), which are highly sensitive to the electronic environment of each nucleus. These predicted spectra would serve as a benchmark for comparison with experimental results. While specific predicted data for the target molecule is unavailable, computational support for spectroscopic deductions has been noted in studies of related compounds like ethyl iodoacetate. stfc.ac.uk

Applications of Acetic Acid, Iodo , 2 Hydroxyethyl Ester in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

Acetic acid, iodo-, 2-hydroxyethyl ester, also known as 2-hydroxyethyl iodoacetate, is a bifunctional organic compound that serves as a versatile intermediate in the synthesis of more complex molecules. ontosight.ai Its chemical structure features two distinct reactive centers: a reactive carbon-iodine bond, which is susceptible to nucleophilic substitution, and a terminal primary hydroxyl group, which can participate in esterification, etherification, or other alcohol-related reactions. This dual functionality allows it to be used as a strategic building block for introducing a hydroxyethyl (B10761427) group and an acetyl group in a single step, with the iodine atom serving as a leaving group for subsequent transformations. ontosight.ai

The iodo-acetyl moiety makes the α-carbon highly electrophilic and an excellent substrate for alkylation of various nucleophiles, including carbanions, amines, and thiols. This reactivity is fundamental to its application in constructing larger molecular frameworks.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and the construction of these ring systems is a primary focus of organic synthesis. sigmaaldrich.com this compound is a valuable precursor for synthesizing substituted heterocyclic systems due to its iodo-acetyl functional group. This group can react with compounds containing two nucleophilic centers (binucleophiles) to form a variety of heterocyclic rings through condensation and cyclization reactions.

For instance, the reaction of iodoacetic acid or its derivatives with thioamides or thioureas is a classic method for the synthesis of thiazole (B1198619) rings. researchgate.net Similarly, reaction with amidines can yield imidazole (B134444) derivatives. The 2-hydroxyethyl ester group in the molecule provides a functional handle that can be used for further modification after the heterocyclic core has been formed, or it can influence the solubility and reactivity of the molecule during the synthesis. While specific examples detailing the use of 2-hydroxyethyl iodoacetate are not prevalent, its reactivity profile is analogous to more commonly used α-halo carbonyl compounds like ethyl 2-iodoacetate, which are widely employed in the synthesis of heterocycles. beilstein-journals.org

| Reactant Type | Potential Heterocyclic Product | General Reaction Scheme |

|---|---|---|

| Thiourea / Thioamide | Thiazole derivative | Reaction of the iodo-acetyl group with the sulfur and nitrogen nucleophiles. |

| Amidine / Guanidine | Imidazole / Aminoimidazole derivative | Condensation involving the two nitrogen atoms of the reactant with the iodo-acetyl group. |

| o-Phenylenediamine | Benzimidazole derivative | Cyclocondensation reaction to form the fused imidazole ring system. |

Intermediate in Total Synthesis Strategies

In the context of total synthesis, where chemists aim to construct complex natural products from simple starting materials, intermediates with multiple functional groups are highly prized. nih.govescholarship.org this compound fits this description, serving as a versatile two-carbon building block. Its iodo-acetyl unit can be used to forge critical carbon-carbon or carbon-heteroatom bonds early in a synthetic sequence.

The general strategy involves the nucleophilic substitution of the iodide by a complex intermediate, followed by further manipulation of the newly introduced ester and hydroxyl functionalities. For example, the hydroxyl group could be protected, used as an attachment point for another fragment of the target molecule, or oxidized to an aldehyde or carboxylic acid for subsequent reactions. Although specific total syntheses employing this exact reagent are not extensively documented in readily available literature, its potential is evident from strategies that use similar α-halo esters to construct key fragments of complex molecules. nih.gov The presence of the hydroxyl group offers a distinct advantage over simple alkyl esters, providing a site for late-stage functionalization without having to deprotect a more robust protecting group.

Role in Polymer Chemistry and Functional Materials

The structure of this compound makes it an interesting candidate for applications in polymer chemistry, bearing a resemblance to widely used functional monomers such as 2-hydroxyethyl acrylate (B77674) (HEA) and 2-hydroxyethyl methacrylate (B99206) (HEMA). cmu.eduresearchgate.netmetu.edu.tr These monomers are valued for the pendent hydroxyl groups they introduce into polymers, which enhance hydrophilicity and provide sites for cross-linking or further functionalization. mdpi.comresearchgate.net

Monomer for Polymerization Reactions (e.g., polyesters, acrylates)

The terminal hydroxyl group of this compound allows it to act as a monomer in step-growth polymerization. Through polycondensation reactions with dicarboxylic acids or their derivatives, it can be incorporated into aliphatic polyesters. The resulting polymers would feature a pendent iodo-acetyl group at regular intervals along the polymer backbone.

| Monomer | Chemical Structure | Key Functional Groups for Polymerization |

|---|---|---|

| This compound | I-CH₂-C(=O)O-CH₂-CH₂-OH | -OH (for polycondensation) |

| 2-Hydroxyethyl acrylate (HEA) | CH₂=CH-C(=O)O-CH₂-CH₂-OH | -OH, C=C double bond (for radical polymerization) |

| 2-Hydroxyethyl methacrylate (HEMA) | CH₂=C(CH₃)-C(=O)O-CH₂-CH₂-OH | -OH, C=C double bond (for radical polymerization) |

These pendent iodo-acetyl groups are highly valuable as they provide reactive sites for post-polymerization modification, allowing for the grafting of side chains or the introduction of cross-links. While the polymerization of HEA and HEMA via free-radical methods like Atom Transfer Radical Polymerization (ATRP) is well-established for creating well-defined hydrophilic polymers, the use of this compound would proceed via a different, step-growth mechanism to produce functional polyesters. cmu.edumetu.edu.trresearchgate.net

Modifying Agent for Polymer Properties

Beyond its potential as a monomer, this compound can be used as a chemical agent to modify the properties of existing polymers. rsc.org Polymers that already contain reactive functional groups, such as carboxylic acids or amines, can be chemically altered by reaction with this compound.

For example, the hydroxyl group of 2-hydroxyethyl iodoacetate can react with a poly(acrylic acid) backbone via an esterification reaction. This process grafts the iodo-acetyl functionality onto the polymer as a side chain. These newly introduced, reactive C-I bonds can then serve several purposes:

Cross-linking sites: Reaction with difunctional nucleophiles can create cross-links between polymer chains, transforming a thermoplastic material into a thermoset or a hydrogel with altered mechanical properties and swelling behavior.

Surface functionalization: Applying the reagent to the surface of a polymer material can introduce a high density of reactive sites, which can then be used to attach biomolecules, catalysts, or other functional moieties.

Initiation sites for grafting: The iodo- group can serve as an initiator for certain types of controlled radical polymerizations, allowing for the growth of new polymer chains from the original backbone, creating a graft copolymer.

This approach is conceptually similar to the modification of poly(HEMA), where the existing hydroxyl groups are used as handles to attach various functional groups to alter the polymer's properties. researchgate.netresearchgate.net

Catalyst Development and Ligand Design Incorporating its Structural Motifs

In the field of catalysis, the design of organic molecules known as ligands, which bind to a metal center, is crucial for controlling the reactivity and selectivity of the catalyst. syncatdavies.comepa.gov While this compound is not itself a ligand, its structural motifs can be incorporated into the design of more complex ligand systems.

The key features of interest for ligand design are the flexible ethyl ester chain and the reactive iodo-methyl group. A synthetic strategy could involve attaching the molecule via its hydroxyl group to a known ligand scaffold, such as a pyridine, bipyridine, or N-heterocyclic carbene (NHC) precursor. nih.gov This would create a new ligand with a pendent arm containing the reactive iodo-acetyl group.

Once coordinated to a metal center, this functional arm could serve several potential roles:

Electronic Tuning: The ester group could influence the electronic properties of the metal center, thereby tuning its catalytic activity.

Secondary Coordination: The carbonyl oxygen of the ester could potentially interact with the metal center or a substrate, influencing the stereochemistry of a reaction.

Post-Synthesis Modification: The C-I bond at the end of the flexible arm provides a reactive site that can be modified after the metal complex has been formed. This allows for the attachment of other functional groups, such as chiral auxiliaries or solubilizing tags, without altering the core ligand structure.

This design strategy allows for the creation of a family of related catalysts where the core metal-ligand interaction is preserved, but the properties are fine-tuned through modifications on the periphery of the ligand. nih.govresearchgate.net

Methodological Advancements in Organic Reactions (e.g., new coupling reactions)

There is currently limited publicly available scientific literature detailing the specific application of this compound in methodological advancements within organic reactions, such as the development of new coupling reactions. While iodo-compounds are often utilized in cross-coupling chemistry as electrophilic partners, specific studies focusing on this particular ester are not prominently featured in major chemical databases and research publications.

The reactivity of the carbon-iodine bond in this compound suggests its potential as a substrate in various transition metal-catalyzed cross-coupling reactions, including but not limited to Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. In these hypothetical scenarios, the compound would serve as an electrophile, reacting with a suitable nucleophilic partner to form new carbon-carbon or carbon-heteroatom bonds. The presence of the ester and hydroxyl functionalities could offer sites for further synthetic transformations, making it a potentially versatile building block.

However, without specific research findings, any discussion of its role in new coupling reactions remains speculative. The scientific community has yet to extensively explore and report on the utility of this compound in the development of novel synthetic methodologies.

The following table is a hypothetical representation of data that could be generated from research on new coupling reactions involving this compound. No specific experimental data is currently available.

| Reaction Type | Catalyst | Nucleophile | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | Toluene/H₂O | 100 | Data not available |

| Heck Coupling | Pd(OAc)₂ | Alkene | DMF | 120 | Data not available |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | Triethylamine | 80 | Data not available |

Environmental and Green Chemistry Considerations for Research and Synthesis of Similar Compounds

Biodegradation Pathways in Controlled Laboratory Environments

The environmental fate of "Acetic acid, iodo-, 2-hydroxyethyl ester" is an important consideration, and its biodegradation is a key aspect of this. While specific studies on this exact compound are limited, the biodegradation of related haloacetic acids (HAAs), which are often formed as disinfection byproducts in drinking water, has been extensively studied. cabidigitallibrary.orgacs.org These studies provide a strong basis for understanding the likely biodegradation pathways of "this compound" in controlled laboratory settings.

The primary mechanism for the biodegradation of HAAs is initiated by microbial activity. cabidigitallibrary.org Bacteria capable of degrading HAAs have been isolated from various environments, including drinking water systems, soil, and activated sludge. cabidigitallibrary.org These microorganisms utilize the HAA as a source of carbon and energy. acs.org A crucial step in the degradation process is the cleavage of the carbon-halogen bond, which is catalyzed by enzymes known as halocarboxylic acid dehalogenases. cabidigitallibrary.org

In the case of iodoacetic acid, the parent acid of the ester , several bacterial strains, including Afipia spp. and Methylobacterium sp., have been shown to rapidly degrade it. acs.orgnih.gov The degradation pathway typically involves a hydrolysis-oxidation process. cabidigitallibrary.org The haloacid dehalogenase enzyme hydrolyzes the carbon-iodine bond, releasing the iodide ion and forming glycolate. Glycolate is a readily metabolizable intermediate that can then enter central metabolic pathways of the bacteria.

For "this compound," it is anticipated that the initial step in biodegradation would be the hydrolysis of the ester bond by esterase enzymes. This would yield iodoacetic acid and ethylene (B1197577) glycol. The resulting iodoacetic acid would then be subject to degradation by haloacid dehalogenases as described above. The ethylene glycol is also a readily biodegradable compound. For instance, the bacterium Enterobacter sp. HY1 has been shown to degrade bis(2-hydroxyethyl) terephthalate (B1205515) by first converting it to mono-(2-hydroxyethyl) terephthalate and then to terephthalic acid, demonstrating the enzymatic capability to act on hydroxyethyl (B10761427) esters. nih.govresearchgate.net

Table 1: Potential Key Enzymes and Intermediates in the Biodegradation of this compound

| Step | Enzyme Family | Substrate | Product(s) |

| 1. Ester Hydrolysis | Esterase | This compound | Iodoacetic acid, Ethylene glycol |

| 2. Dehalogenation | Haloacid dehalogenase | Iodoacetic acid | Glycolate, Iodide ion |

| 3. Oxidation | Glycolate oxidase | Glycolate | Glyoxylate |

Sustainable Synthetic Route Development and Process Intensification

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize their environmental impact. chemistryjournals.net Developing sustainable synthetic routes for "this compound" would involve considering factors such as the use of renewable feedstocks, safer solvents, and energy-efficient processes. unitopchemicals.com

Traditional esterification reactions often rely on homogeneous acid catalysts, which can be corrosive and difficult to separate from the product, leading to waste generation. nih.gov A greener approach to the synthesis of "this compound" would be the direct esterification of iodoacetic acid with ethylene glycol using a solid acid catalyst or a biocatalyst. mdpi.com

Heterogeneous Catalysis : Solid acid catalysts, such as ion-exchange resins or zeolites, offer advantages over homogeneous catalysts as they are easily separable and reusable, reducing waste and simplifying product purification. nih.gov

Biocatalysis : The use of enzymes, such as lipases, as catalysts for esterification is another promising green alternative. chemistryjournals.netnih.gov Lipases can operate under mild reaction conditions, are highly selective, and can often be used in aqueous media or with minimal solvent. chemistryjournals.netresearchgate.net The immobilization of these enzymes can further enhance their stability and reusability. rsc.org

Process intensification is another key strategy for developing more sustainable chemical processes. This involves the use of innovative technologies to improve reaction efficiency, reduce energy consumption, and minimize waste. sphinxsai.com For the synthesis of "this compound," techniques such as reactive distillation and the use of microreactors could be employed. sphinxsai.comresearchgate.net

Reactive Distillation : This technique combines the chemical reaction and the separation of products into a single unit. By continuously removing one of the products (in this case, water), the reaction equilibrium can be shifted towards the formation of the desired ester, leading to higher conversions. nih.gov

Microreactors : These are small-scale continuous flow reactors that offer excellent heat and mass transfer, leading to faster reaction times, higher yields, and improved safety. sphinxsai.com

Table 2: Comparison of Synthetic Approaches for "this compound"

| Approach | Catalyst | Advantages | Disadvantages |

| Traditional Esterification | Homogeneous acid (e.g., H₂SO₄) | Well-established, relatively fast reaction rates | Corrosive, difficult to separate, generates acidic waste |

| Heterogeneous Catalysis | Solid acid (e.g., ion-exchange resin) | Reusable, non-corrosive, easy separation | May have lower activity than homogeneous catalysts |

| Biocatalysis | Immobilized lipase | Mild reaction conditions, high selectivity, biodegradable | Can be more expensive, may have lower stability |

| Process Intensification | Various (can be combined with above) | Increased efficiency, reduced energy consumption, smaller footprint | Higher initial investment, may require more complex control systems |

Life Cycle Assessment for Research-Scale Production and Waste Minimization

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle. acs.org For the research-scale production of "this compound," a "cradle-to-gate" LCA would be most relevant. This would encompass the environmental impacts associated with the extraction of raw materials, the synthesis process, and the purification of the final product. acs.org

The key stages to consider in an LCA for this compound would be:

Raw Material Acquisition : This includes the environmental burdens associated with the production of iodoacetic acid and ethylene glycol.

Synthesis : This stage would analyze the energy consumption, solvent use, and waste generation of the chosen synthetic route. The choice of catalyst and reaction conditions would significantly influence the environmental impact at this stage.

Purification : The environmental costs of the purification methods used, such as distillation or chromatography, including energy consumption and solvent use, would be assessed.

Waste minimization is a fundamental principle of green chemistry and a primary goal of conducting an LCA at the research scale. unitopchemicals.compurkh.com Several strategies can be employed to reduce waste in the synthesis of "this compound":

Atom Economy : Designing the synthesis to maximize the incorporation of all starting materials into the final product.

Use of Catalysts : Employing catalytic rather than stoichiometric reagents to reduce the amount of waste generated. gspchem.com

Solvent Selection : Opting for greener solvents or, ideally, solvent-free conditions. chemistryjournals.net

Recycling : Implementing procedures to recover and reuse unreacted starting materials, solvents, and catalysts. theenvironmentalblog.org

Process Optimization : Fine-tuning reaction parameters to maximize yield and minimize byproduct formation. purkh.com

By integrating LCA principles early in the research and development process, it is possible to identify environmental hotspots and make informed decisions to design a more sustainable and environmentally friendly synthesis for "this compound" and similar compounds. frontiersin.orgresearchgate.net

Table 3: Key Considerations for a "Cradle-to-Gate" LCA of "this compound" Synthesis

| Life Cycle Stage | Key Parameters for Assessment | Potential for Impact Reduction |

| Raw Material Production | Energy and resource inputs for iodoacetic acid and ethylene glycol synthesis. | Sourcing from renewable feedstocks. |

| Chemical Synthesis | Energy consumption, solvent selection and use, catalyst efficiency and reusability, waste generation. | Use of biocatalysis or heterogeneous catalysis, process intensification, solvent-free conditions. |

| Product Purification | Energy required for separation, solvent use in chromatography, waste from purification. | Use of energy-efficient purification techniques, recycling of solvents. |

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automation for Enhanced Synthesis

The synthesis of Acetic acid, iodo-, 2-hydroxyethyl ester, and its analogs is ripe for transition from traditional batch processes to more efficient and scalable continuous flow methodologies. Flow chemistry offers numerous advantages, including superior control over reaction parameters, enhanced safety when dealing with reactive intermediates, and the potential for seamless integration into automated multi-step synthesis platforms. rsc.orgresearchgate.net

The principles of continuous flow have been successfully applied to the α-alkylation of esters, a reaction class relevant to the synthesis and functionalization of iodoacetates. researchgate.net For instance, the generation of lithium enolate intermediates from esters and their subsequent in-situ reaction can be precisely managed in a flow system, leading to moderate to good yields of α-functionalized esters. researchgate.net Future research will likely focus on adapting such protocols for the synthesis of this compound, potentially through the iodination of a suitable precursor in a continuous-flow reactor.

Automated synthesis platforms, which combine robotic handling of reagents with software-controlled reaction sequences, are becoming increasingly valuable in accelerating chemical research and development. researchgate.netrsc.org The integration of flow reactors into these platforms allows for the rapid optimization of reaction conditions and the efficient production of libraries of compounds for screening purposes. rsc.orgescholarship.org The application of such automated systems to the synthesis of this compound, would enable high-throughput screening of reaction parameters to maximize yield and purity.

Table 1: Exemplar Flow Chemistry Parameters for α-Functionalization of Esters

| Parameter | Value/Condition | Reference |

| Reaction Type | α-Alkylation of Esters via Lithium Enolates | researchgate.net |

| Reactors | PFA or PTFE Coil Reactors | researchgate.net |

| Temperature | -20°C to 25°C | researchgate.net |

| Residence Time | 1 to 20 minutes | researchgate.net |

| Reagents | Ester, LDA, Alkyl Halide | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The inherent reactivity of the carbon-iodine bond and the ester functionality in this compound, opens the door to a wide array of chemical transformations. Future research is expected to uncover novel reactivity patterns and unprecedented transformations, moving beyond its traditional role as a simple alkylating agent.

One area of exploration is the development of new carbon-carbon and carbon-heteroatom bond-forming reactions. Inspired by transformations of other α-halo esters, researchers may investigate radical-mediated reactions, transition-metal-catalyzed cross-coupling reactions, and rearrangements that could lead to complex molecular architectures. wikipedia.org The presence of the hydroxyl group in the 2-hydroxyethyl moiety also presents opportunities for intramolecular reactions, potentially leading to the formation of lactones and other heterocyclic structures under specific conditions.

Furthermore, the exploration of umpolung reactivity, where the normal polarity of the α-carbon is reversed, could lead to novel synthetic strategies. By rendering the α-position of the ester electrophilic through specific activation methods, a broader range of nucleophiles could be employed for its functionalization. nih.gov

Development of Advanced Catalytic Systems for Selective Conversions

The development of advanced catalytic systems will be instrumental in unlocking the full synthetic potential of this compound. A key focus will be on achieving high levels of selectivity, including enantioselectivity for the synthesis of chiral derivatives.

Organocatalysis and transition-metal catalysis are two promising avenues. Chiral organocatalysts, such as cinchona alkaloids and proline derivatives, have been successfully employed in the asymmetric α-functionalization of carbonyl compounds. nih.govresearchgate.net Adapting these systems for the enantioselective alkylation or other transformations of this compound, would provide access to valuable chiral building blocks.

Transition-metal catalysts, particularly those based on palladium, copper, rhodium, and nickel, are powerful tools for a wide range of organic transformations. researchgate.netrsc.orgmt.comnih.gov Future research will likely focus on the design of novel ligand scaffolds to control the reactivity and selectivity of metal-catalyzed reactions involving this compound. High-throughput screening techniques will be crucial in the rapid discovery and optimization of new catalyst systems for these transformations. researchgate.netresearchgate.netnih.gov

Table 2: Potential Catalytic Systems for Transformations of α-Halo Esters

| Catalytic System | Reaction Type | Potential Application | Reference |

| Chiral Phase-Transfer Catalysts | Asymmetric α-Alkylation | Synthesis of enantiomerically enriched derivatives | researchgate.net |

| Copper(I)-Phosphine Complexes | Asymmetric Alkylation of α-Imino Esters | Synthesis of non-natural α-amino acid precursors | mt.com |

| Rhodium(II) Complexes | Carbene/Nitrene Transfer Reactions | C-H functionalization and cyclopropanation | researchgate.netnih.gov |

| Nickel-Bimetallic Ligand Complexes | Asymmetric α-Alkylation of Ketones | C-C bond formation with unactivated alkyl halides | rsc.org |

Expanding Synthetic Utility and Scope in Specialized Fields

The unique combination of a reactive iodoacetate group and a hydrophilic 2-hydroxyethyl moiety makes this compound, a promising tool in several specialized fields, most notably in bioconjugation, chemical biology, and materials science.

In the realm of bioconjugation and chemical proteomics, iodoacetamides are widely used as alkylating agents for the selective modification of cysteine residues in proteins. acs.orgrsc.orgethz.ch The 2-hydroxyethyl ester group in the title compound could serve as a handle for further functionalization or as a linker to attach other molecules of interest, such as fluorophores, drugs, or affinity tags. escholarship.orgnih.gov This would enable the development of novel chemoproteomic probes and targeted therapeutic agents. nih.govfrontiersin.org

In polymer chemistry, this compound, could be utilized as a functional monomer or as a post-polymerization modification reagent. mdpi.comnih.gov The iodo group can participate in controlled radical polymerization techniques, while the hydroxyl group can be used for esterification or other coupling reactions to modify the properties of polymers. nih.govuniv-lille.fr This could lead to the development of new functional materials, such as polymer-drug conjugates with tailored release profiles. nih.govnih.govresearchgate.nettaylorandfrancis.com

The exploration of these emerging research avenues will undoubtedly expand the synthetic chemist's toolbox and solidify the position of this compound, as a valuable and versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing acetic acid, iodo-, 2-hydroxyethyl ester, and how can purity be ensured?

- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification between iodoacetic acid and ethylene glycol. Sulfuric acid or p-toluenesulfonic acid (0.5–1 mol%) is typically used as a catalyst, with reflux conditions (110–120°C) to drive the reaction. Purification involves fractional distillation under reduced pressure to avoid thermal decomposition, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials. Purity is confirmed via thin-layer chromatography (TLC) and NMR spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the iodinated methyl group (δ ~3.8–4.0 ppm for CH₂I) and the ester carbonyl (δ ~170–175 ppm).

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and hydroxyl group (if present, ~3400 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) should match the molecular weight (e.g., m/z 230 for C₄H₇IO₃), with fragments indicating loss of I⁻ or ethylene glycol moieties .

Q. How should researchers handle and store this compound safely in the lab?

- Methodological Answer : Use nitrile gloves, fume hoods, and sealed containers to prevent iodine sublimation. Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to minimize light- or moisture-induced degradation. Waste disposal must comply with halogenated organic compound protocols, using activated carbon adsorption or alkaline hydrolysis .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s hydrolysis kinetics compared to non-halogenated analogs?

- Methodological Answer : The electron-withdrawing iodine atom increases electrophilicity at the carbonyl carbon, accelerating hydrolysis under basic conditions. Kinetic studies involve monitoring reaction rates via HPLC (C18 column, UV detection at 210 nm) at varying pH (3–10) and temperatures (25–60°C). Rate constants (k) are calculated using pseudo-first-order approximations, with activation energy (Eₐ) derived from Arrhenius plots. Comparative data with chloro- or bromo-analogs reveal halogen-specific effects .

Q. What computational methods can resolve contradictions in reported thermodynamic properties (e.g., ΔfH°)?

- Methodological Answer : Conflicting enthalpy of formation (ΔfH°) values are reconciled using Gaussian09 with DFT (B3LYP/6-311++G** basis set) to calculate gas-phase energies. Solvation effects are modeled via COSMO-RS. Results are cross-validated with experimental bomb calorimetry data. Discrepancies often arise from impurities in earlier studies, necessitating high-purity samples (>99%) for accurate measurements .

Q. How can researchers design experiments to evaluate the compound’s stability under oxidative conditions?

- Methodological Answer : Accelerated stability testing involves exposing the compound to H₂O₂ (3–30%) or UV light (254 nm) in a photoreactor. Degradation products are identified via LC-MS (Q-TOF). Radical scavengers (e.g., BHT) are used to probe free-radical pathways. Statistical analysis (ANOVA) compares degradation rates across conditions, with triplicate runs to ensure reproducibility .

Q. What strategies validate the compound’s role as a synthetic intermediate in nucleophilic substitution reactions?

- Methodological Answer : React the ester with nucleophiles (e.g., NaN₃, KSCN) in polar aprotic solvents (DMF, DMSO) at 50–80°C. Monitor substitution via ¹H NMR (disappearance of CH₂I signal). Isolate products (e.g., azide or thiocyanate derivatives) via extraction (diethyl ether) and confirm structures via HRMS. Competitive reaction pathways (e.g., elimination) are minimized by optimizing solvent polarity and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.